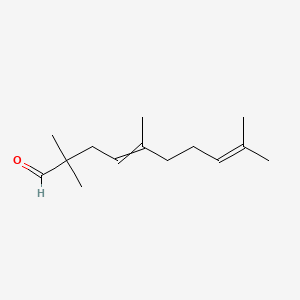

2,2,5,9-Tetramethyldeca-4,8-dienal

CAS No.: 53131-20-7

Cat. No.: VC18420166

Molecular Formula: C14H24O

Molecular Weight: 208.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53131-20-7 |

|---|---|

| Molecular Formula | C14H24O |

| Molecular Weight | 208.34 g/mol |

| IUPAC Name | 2,2,5,9-tetramethyldeca-4,8-dienal |

| Standard InChI | InChI=1S/C14H24O/c1-12(2)7-6-8-13(3)9-10-14(4,5)11-15/h7,9,11H,6,8,10H2,1-5H3 |

| Standard InChI Key | WNMULXZVYDQAHP-UHFFFAOYSA-N |

| Canonical SMILES | CC(=CCCC(=CCC(C)(C)C=O)C)C |

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The IUPAC name, 2,2,5,9-tetramethyldeca-4,8-dienal, reflects its deca-carbon backbone with double bonds at positions 4 and 8 and methyl groups at carbons 2, 2, 5, and 9 . The aldehyde functional group () is positioned at carbon 10, contributing to the compound’s polarity. The SMILES notation and InChIKey provide unambiguous representations of its structure .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight (g/mol) | 208.34 | |

| XLogP3-AA | 4.4 | |

| Rotatable bond count | 6 | |

| Topological polar surface area | 17.1 Ų |

The compound’s lipophilicity, indicated by , suggests moderate solubility in nonpolar solvents . The presence of six rotatable bonds confers flexibility, potentially influencing its phase behavior and interactions with other molecules.

Stereochemical Considerations

While the PubChem entry for the -stereoisomer (CID 1757269) exists , the primary compound lacks specified stereochemistry in most sources. The -dienal system introduces geometric isomerism, though experimental data on predominant configurations remain limited.

Thermodynamic and Physical Properties

Phase Transition Data

The enthalpy of vaporization () of 66.4 kJ/mol at 368 K was derived from measurements spanning 353–416 K using Method A, as cataloged by NIST . This value aligns with trends observed in branched aldehydes, where increased branching reduces intermolecular forces compared to linear analogs.

Table 2: Enthalpy of Vaporization

| (kJ/mol) | Temperature (K) | Method | Reference |

|---|---|---|---|

| 66.4 | 368 | A | Stephenson 1987 |

Method A, referenced by Stephenson and Malanowski, typically involves vapor pressure measurements via ebulliometry or static methods . The moderate underscores the compound’s volatility, relevant for applications in fragrance or aerosol formulations.

Spectroscopic and Computational Data

Although experimental spectral data (e.g., IR, NMR) are absent in the provided sources, computational descriptors offer insights. The topological polar surface area (17.1 Ų) correlates with low hydrogen-bonding capacity, consistent with its aldehyde moiety being the sole hydrogen bond acceptor .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume